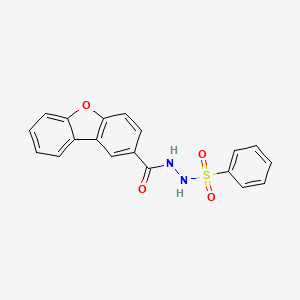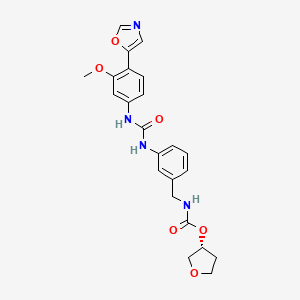
(R)-Merimepodib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Merimepodib is a chiral compound known for its potential therapeutic applications. It is an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the synthesis of guanine nucleotides. This inhibition can lead to a reduction in the proliferation of certain cells, making ®-Merimepodib a compound of interest in various medical research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Merimepodib typically involves several steps, starting from commercially available starting materials. The key steps include:
Chiral Resolution: The separation of the racemic mixture into its enantiomers.
Chemical Synthesis: The construction of the ®-enantiomer through a series of chemical reactions, often involving the use of chiral catalysts or reagents to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of ®-Merimepodib may involve large-scale chiral resolution techniques or asymmetric synthesis methods. These methods are optimized for high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for separation and purification.
化学反応の分析
Types of Reactions
®-Merimepodib undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives under specific conditions.
Reduction: Reduction to form different reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of ®-Merimepodib.
科学的研究の応用
®-Merimepodib has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of chiral synthesis and resolution.
Biology: Investigated for its effects on cell proliferation and metabolism.
Medicine: Explored as a potential therapeutic agent for conditions such as viral infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用機序
®-Merimepodib exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting IMPDH, ®-Merimepodib reduces the availability of guanine nucleotides, leading to decreased cell proliferation. This mechanism makes it a potential candidate for treating diseases characterized by rapid cell division, such as cancer and viral infections.
類似化合物との比較
Similar Compounds
Mycophenolic Acid: Another IMPDH inhibitor with similar applications.
Ribavirin: An antiviral compound that also targets nucleotide synthesis.
Azathioprine: An immunosuppressive drug that affects purine synthesis.
Uniqueness
®-Merimepodib is unique in its specific inhibition of IMPDH and its potential therapeutic applications. Unlike some similar compounds, it has shown promise in both antiviral and anticancer research, making it a versatile compound in medical research.
特性
分子式 |
C23H24N4O6 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC名 |
[(3R)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate |
InChI |
InChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28)/t18-/m1/s1 |
InChIキー |
JBPUGFODGPKTDW-GOSISDBHSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)O[C@@H]3CCOC3)C4=CN=CO4 |
正規SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


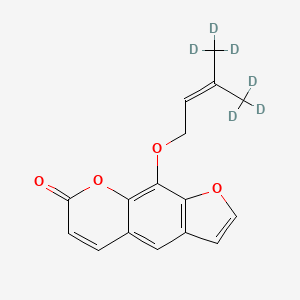
![3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile](/img/structure/B12379451.png)


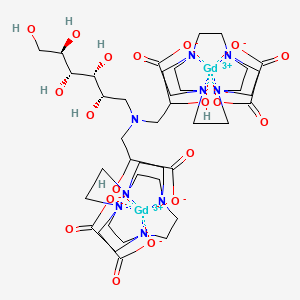

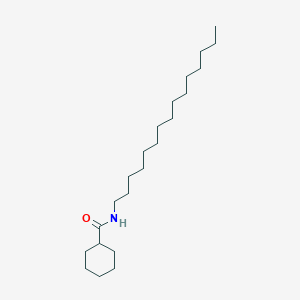

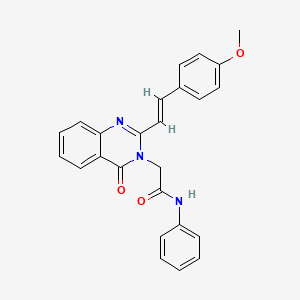
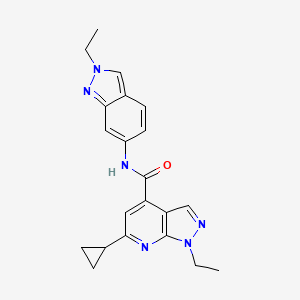

![5H-Benzofuro[3,2-c]carbazole-d10](/img/structure/B12379518.png)
![[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethyl-methylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] 1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12379522.png)
